(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide
Description
(E)-N-(Cyanomethyl)-3-[2-(Difluoromethoxy)phenyl]prop-2-enamide is an acrylamide derivative featuring a cyanomethyl group on the amide nitrogen and a 2-(difluoromethoxy)phenyl substituent on the α,β-unsaturated carbonyl system (Fig. 1). The cyanomethyl group (-CH$_2$CN) introduces electron-withdrawing properties, which may influence reactivity and bioactivity.
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)5-6-11(17)16-8-7-15/h1-6,12H,8H2,(H,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSRLJIRSKSHAE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and toxicological profiles based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12F2N2O
- Molecular Weight : 246.24 g/mol
- Canonical SMILES :
C=C(C(=O)NCC#N)C1=CC=C(C=C1)OC(F)F
This compound features a prop-2-enamide backbone with a cyanomethyl group and a difluoromethoxy-substituted phenyl ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various cinnamanilide derivatives, including compounds similar to this compound. A series of N-arylcinnamanilides were tested against Plasmodium falciparum, with some derivatives exhibiting significant antimalarial activity (IC50 values ranging from 0.58 to 31 µM) . Although specific data for our compound is limited, structural similarities suggest potential efficacy.
Anticancer Activity
Compounds with similar structures have been evaluated for anticancer properties. For instance, studies on related N-phenyl-substituted compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings related to SAR from related studies:
| Compound | Substituent | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | -CF3 | 0.58 | Antimalarial |
| Compound B | -NO2 | 2.0 | Antimalarial |
| Compound C | -Br | 4.3 | Antimalarial |
| This compound | -CN, -F | TBD | TBD |
Toxicological Profile
The safety profile of this compound remains largely unexplored in the literature. However, related compounds have demonstrated low cytotoxicity in various cell lines at concentrations up to 20 µM, indicating a favorable safety margin for further development .
Case Studies
- Antimalarial Screening : In a study involving a series of N-arylcinnamanilides, several compounds were screened for activity against P. falciparum. The most effective agents showed IC50 values comparable to chloroquine, suggesting that modifications similar to those in this compound could yield potent antimalarial agents.
- Cytotoxicity Assessment : A cytotoxicity assessment using THP1-Blue™ NF-kB cells indicated that certain derivatives did not exhibit significant cytotoxic effects, which may apply similarly to our compound pending empirical validation.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
The antibacterial potency of acrylamide derivatives is strongly influenced by substituents on the phenyl ring and the amide nitrogen. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., -CF$3$, -Cl) on the phenyl ring enhance antibacterial activity by increasing electrophilicity and target binding . The target compound’s 2-OCF$2$H group is moderately electron-withdrawing, suggesting intermediate potency compared to dichloro or trifluoromethyl analogs.
- Cyanomethyl vs. aryl amides: Cyanomethyl-substituted amides (e.g., target compound) are less common in antimicrobial studies but may offer metabolic stability due to reduced enzymatic cleavage .
Anti-Inflammatory Activity of Phenolic Analogs
Amides with phenolic or methoxy substituents demonstrate anti-inflammatory effects via nitric oxide (NO) inhibition:
Key Observations :
- Phenolic hydroxyl groups (-OH) are critical for NO scavenging. The target compound lacks -OH but has 2-OCF$_2$H, which may reduce anti-inflammatory activity compared to phenolic analogs .
Physicochemical Properties and Lipophilicity
Lipophilicity (logP) correlates with bioavailability and tissue penetration:
Key Observations :
- The 2-OCF$2$H group increases logP compared to methoxy (-OCH$3$) but remains lower than dichloro or trifluoromethyl analogs. This positions the target compound in a favorable range for blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Insights
Ortho-Substitution : The ortho-difluoromethoxy group in the target compound may sterically hinder binding to flat enzymatic pockets (e.g., mycobacterial enzymes) but enhance selectivity for membrane-associated targets .
Electron-Withdrawing Effects : While less potent than dichloro or trifluoromethyl analogs, the 2-OCF$_2$H group balances lipophilicity and reactivity, making the compound a candidate for further optimization .
Q & A
Q. Why do synthesis yields vary significantly between published protocols?
- Answer: Differences in catalyst loading (e.g., 1–5 mol% Pd/C), reaction time (12–48 hours), or workup procedures (e.g., column chromatography vs. recrystallization) affect yields. Design of Experiments (DoE) approaches (e.g., Taguchi method) optimize parameters systematically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
